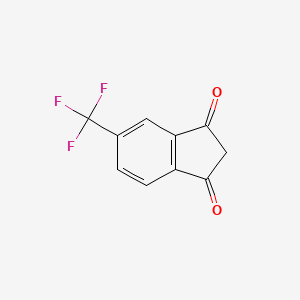
5-(Trifluoromethyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-1H-indene-1,3(2H)-dione: trifluoromethyl indene-1,3-dione , is an organic compound with the following chemical structure:
Structure: C9H3F3O2
This compound features a trifluoromethyl group (-CF₃) attached to an indene ring system
Preparation Methods
Synthetic Routes: Several synthetic methods exist for preparing trifluoromethyl indene-1,3-dione. Here are some common approaches:
Trifluoromethylation of Indene Derivatives:
Industrial Production Methods: While industrial-scale production methods for this specific compound may not be well-documented, academic research continues to explore efficient and scalable routes.
Chemical Reactions Analysis
Reactivity: Trifluoromethyl indene-1,3-dione can undergo various reactions, including:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction of the carbonyl group is possible.
Substitution: Substituent modifications can occur.
- Other reagents may include metal salts, bases, and transition metal catalysts.
Trifluoromethyltrimethylsilane (TMSCF₃): is commonly used for trifluoromethylation reactions .
Scientific Research Applications
Trifluoromethyl indene-1,3-dione finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug discovery and development.
Medicine: Investigated for therapeutic properties.
Industry: May serve as a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism by which trifluoromethyl indene-1,3-dione exerts its effects depends on its specific applications. It likely interacts with molecular targets and pathways relevant to its intended use.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related structures and their unique features.
Properties
Molecular Formula |
C10H5F3O2 |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)indene-1,3-dione |
InChI |
InChI=1S/C10H5F3O2/c11-10(12,13)5-1-2-6-7(3-5)9(15)4-8(6)14/h1-3H,4H2 |
InChI Key |
DWHXPOXJNBTBEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


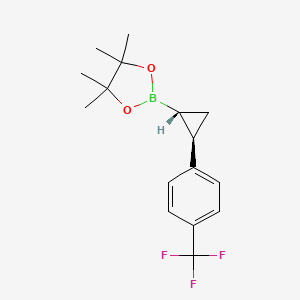

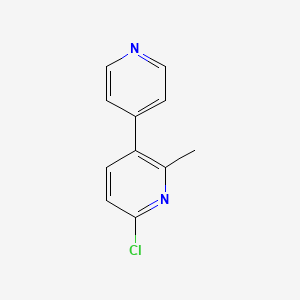
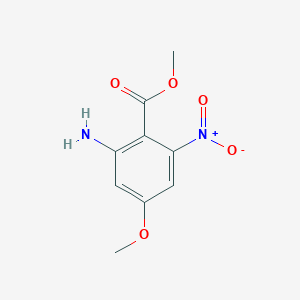

![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)

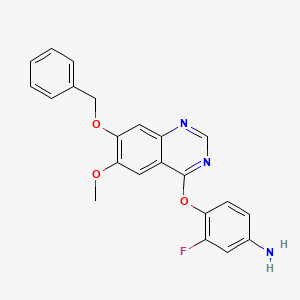
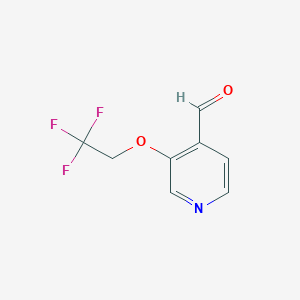
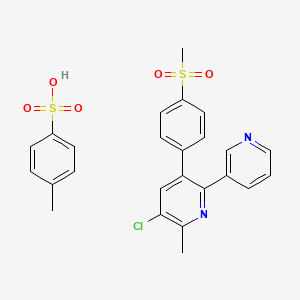
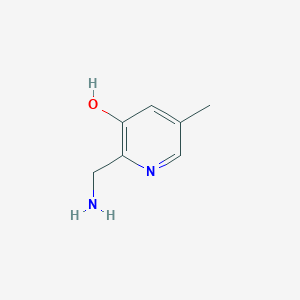
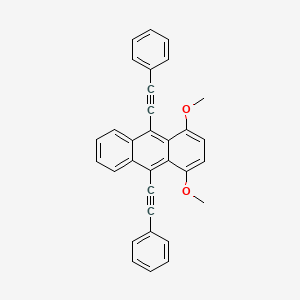
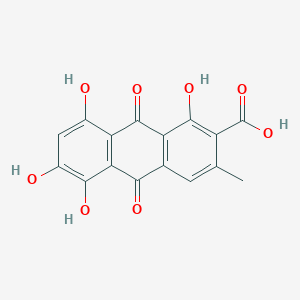
![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)
